molecular formula C26H18N2O7S B2702542 2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate CAS No. 331254-37-6

2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate

Cat. No.: B2702542
CAS No.: 331254-37-6
M. Wt: 502.5
InChI Key: MSKKLDXYBBPRML-UHFFFAOYSA-N
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Description

2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by its complex structure, which includes a benzamido group, a nitrophenyl sulfonyl group, and a phenyl benzoate moiety.

Biochemical Analysis

Biochemical Properties

Cellular Effects

The effects of 2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate on various types of cells and cellular processes are currently unknown. The compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently unknown. There is no available information on any threshold effects observed in these studies, or any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently unknown. There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently unknown. There is no available information on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently unknown. There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Benzamido Intermediate: This step involves the reaction of benzoic acid with an amine to form a benzamido compound.

    Sulfonylation: The benzamido intermediate is then reacted with a sulfonyl chloride derivative, such as 3-nitrophenyl sulfonyl chloride, under basic conditions to form the sulfonylated benzamido compound.

    Esterification: Finally, the sulfonylated benzamido compound is esterified with phenol or a phenol derivative to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-((4-nitrophenyl)sulfonyl)benzamido)phenyl benzoate
  • 2-(N-((2-nitrophenyl)sulfonyl)benzamido)phenyl benzoate
  • 2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl acetate

Uniqueness

2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

[2-[benzoyl-(3-nitrophenyl)sulfonylamino]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O7S/c29-25(19-10-3-1-4-11-19)27(36(33,34)22-15-9-14-21(18-22)28(31)32)23-16-7-8-17-24(23)35-26(30)20-12-5-2-6-13-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKKLDXYBBPRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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